molecular formula C17H24N2O2 B2646038 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol CAS No. 338392-20-4

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol

Cat. No.: B2646038
CAS No.: 338392-20-4
M. Wt: 288.391
InChI Key: ABRVRWMUZLYYHR-UHFFFAOYSA-N
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Description

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol typically involves the reaction of 2-methyl-1H-indole-4-ol with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with piperidine under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol
  • 2-[(1-methyl-1H-indol-4-yl)oxy]acetic acid
  • N-(1H-indol-2-ylmethylidene)-4-methoxyaniline

Uniqueness

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol is unique due to its specific structural features, which confer distinct biological activities. The presence of the piperidino group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-10-15-16(18-13)6-5-7-17(15)21-12-14(20)11-19-8-3-2-4-9-19/h5-7,10,14,18,20H,2-4,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRVRWMUZLYYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CN3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396636
Record name 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611204-94-5
Record name 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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